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4-Aminoazepan-2-one;dihydrochloride

Cat. No.: B13917729
M. Wt: 201.09 g/mol
InChI Key: RKBDDRLMYSEAPK-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Lactam Derivatives in Chemical Synthesis

Lactams, which are cyclic amides, are considered some of the most important heterocyclic motifs in medicinal chemistry and drug discovery. nih.gov They are classified based on the size of the ring, with seven-membered lactams, known as ε-lactams or azepan-2-ones, representing a key structural class. The significance of these derivatives is underscored by their presence in a wide array of natural products and pharmaceuticals, as well as their utility as foundational units for designing and synthesizing new amino acids and peptidomimetic compounds. nih.gov The seven-membered ring of the azepan-2-one (B1668282) core provides a flexible yet defined conformational scaffold that is valuable in the construction of molecules intended to interact with biological targets. Research has shown that ε-lactam-containing compounds have potential therapeutic applications in diverse areas, including cancer and infectious diseases. nih.gov

Overview of Aminolactam Architectures in Organic Chemistry

Aminolactam architectures refer to lactam rings that are substituted with one or more amino groups. The presence of both an amide linkage within the ring and a reactive amino functional group makes these molecules bifunctional and highly valuable in organic synthesis. The amino group provides a convenient handle for further chemical modification, allowing these scaffolds to be incorporated into larger, more complex molecular structures through standard peptide coupling or alkylation reactions.

In medicinal chemistry, aminolactams are often employed as conformationally restricted isosteres of amino acids. By constraining the rotatable bonds of a typical peptide backbone, these structures can help lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for a specific biological target. For instance, aminolactam derivatives such as 4-amino-2-benzazepin-3-ones have been synthesized and used as replacements for phenylalanine in the design of renin inhibitors. nih.gov This strategy highlights the role of aminolactam architectures in creating peptidomimetics with precisely controlled three-dimensional shapes.

Positioning of 4-Aminoazepan-2-one (B8694556);dihydrochloride (B599025) within Research Frameworks

4-Aminoazepan-2-one;dihydrochloride is a specific example of an aminolactam that fits squarely within the research framework of medicinal chemistry and synthetic organic chemistry. Its structure combines the seven-membered azepan-2-one ring with an amino group at the 4-position. This positions it as a valuable building block for several reasons:

Conformationally Restricted Scaffold: The cyclic nature of the azepan-2-one core restricts the conformational freedom compared to an open-chain analogue.

Bifunctional Nature: It possesses a secondary amine within the lactam ring and a primary amino group as a substituent, offering multiple points for chemical elaboration.

Chiral Center: The carbon atom at the 4-position is a stereocenter, meaning the compound can exist as different stereoisomers, which is a critical consideration in the synthesis of chiral drugs.

Based on studies of structurally similar compounds, 4-Aminoazepan-2-one is primarily utilized as a specialized building block or synthon for constructing more complex molecules, particularly those intended for pharmaceutical applications. nih.gov

Scope and Objectives of Academic Investigations on this compound

While specific, in-depth academic publications focusing exclusively on this compound are not prevalent in broad literature searches, the scope and objectives of research involving this compound can be inferred from its chemical structure and the established applications of related aminolactams. Academic investigations involving this compound are likely centered on its use as a synthetic intermediate.

The primary objectives of such research would include:

Synthesis of Novel Peptidomimetics: Utilizing the compound as a constrained mimic of an amino acid residue to synthesize peptides with improved stability or receptor affinity.

Development of Enzyme Inhibitors: Incorporating the scaffold into molecules designed to target the active sites of enzymes, a strategy that has been successfully employed with similar aminolactams in the development of renin inhibitors. nih.gov

Exploration of Structure-Activity Relationships (SAR): Synthesizing a library of derivatives by modifying the amino group or the lactam nitrogen to systematically probe how structural changes affect biological activity.

Creation of Novel Heterocyclic Systems: Using the compound as a starting material for more complex, fused-ring systems with potential biological relevance.

In essence, the academic focus is not on the compound in isolation but on its potential to grant access to novel chemical matter with tailored properties for biological and therapeutic applications.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
CAS Number 2940945-81-1 achmem.com
Molecular Formula C₆H₁₄Cl₂N₂O achmem.com
Molecular Weight 201.09 g/mol achmem.com
SMILES C1CC(CC(=O)NC1)N.Cl.Cl achmem.com

| Storage | Inert atmosphere, Room Temperature achmem.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Phenylalanine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2N2O B13917729 4-Aminoazepan-2-one;dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

4-aminoazepan-2-one;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c7-5-2-1-3-8-6(9)4-5;;/h5H,1-4,7H2,(H,8,9);2*1H

InChI Key

RKBDDRLMYSEAPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)NC1)N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Aminoazepan 2 One;dihydrochloride and Analogous Azepan 2 Ones

Strategies for Ring-Closing Lactamization to Form the Azepan-2-one (B1668282) Core

The formation of the azepan-2-one ring, also known as ε-caprolactam, is a critical step in the synthesis of this class of compounds. wikipedia.orgmatrix-fine-chemicals.comwikipedia.org Several methods are employed to achieve this seven-membered ring closure.

Cyclization Reactions from Linear Precursors

The most direct approach to azepan-2-one synthesis is the intramolecular cyclization of a linear precursor, typically a 6-aminocaproic acid derivative. wikipedia.org This process, known as lactamization, involves the formation of an amide bond between the terminal amino and carboxylic acid groups of the same molecule. wikipedia.org The efficiency of this ring closure can be influenced by the nature of the activating agent used for the carboxylic acid and the reaction conditions.

Another prominent method for forming the lactam ring is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgresearchgate.net This acid-catalyzed rearrangement provides a high-yield route to ε-caprolactam, the parent structure of 4-aminoazepan-2-one (B8694556). researchgate.net The Schmidt reaction, which involves the reaction of a cyclic ketone with hydrazoic acid, also yields lactams and can be applied to the synthesis of the azepan-2-one core. wikipedia.org

More advanced catalytic methods have also been developed. For instance, a palladium-catalyzed stereoselective tandem ring-opening amination followed by cyclization of vinyl γ-lactones has been reported to produce a variety of substituted caprolactam derivatives. nih.gov This method offers a stereocontrolled route to functionalized azepan-2-ones. nih.gov

Reaction Precursor Key Reagents/Catalysts Product Reference
Lactamization6-Aminocaproic acid derivativeDehydrating agentAzepan-2-one wikipedia.org
Beckmann RearrangementCyclohexanone oximeAcid catalystε-Caprolactam wikipedia.orgresearchgate.net
Schmidt ReactionCyclohexanoneHydrazoic acidε-Caprolactam wikipedia.org
Tandem Amination/CyclizationVinyl γ-lactonePd catalyst, Phosphoramidite ligandSubstituted caprolactam nih.gov

Multi-Component Reaction Approaches for Azepan-2-one Formation

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like azepan-2-ones from three or more starting materials in a single step. organic-chemistry.orgtaylorandfrancis.comnih.govresearchgate.net These reactions are characterized by high atom economy and operational simplicity. taylorandfrancis.com While specific MCRs for the direct synthesis of 4-aminoazepan-2-one are not extensively documented in the provided results, the principles of MCRs can be applied to construct the azepan-2-one scaffold. For example, reactions like the Ugi or Passerini reaction, which are powerful tools in MCR chemistry, could potentially be adapted to generate precursors for azepan-2-one synthesis. organic-chemistry.orgnih.gov

Installation and Functionalization of the C-4 Amino Group

Introducing an amino group at the C-4 position of the azepan-2-one ring requires specific and controlled chemical transformations.

Stereoselective Introduction of the Amino Moiety

Achieving stereocontrol during the introduction of the C-4 amino group is crucial for the synthesis of specific stereoisomers of 4-aminoazepan-2-one. One approach involves the stereoselective amination of a suitable precursor. For instance, a bienzymatic asymmetric amination of secondary alcohols using a laccase/TEMPO catalytic system for oxidation followed by a transaminase for amination has been shown to produce enantioenriched amines. rsc.org This methodology could potentially be applied to a precursor containing a hydroxyl group at the C-4 position of the azepan-2-one ring system.

Another strategy involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This method has been successfully used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating excellent regio- and stereocontrol in the formation of a new C-N bond. nih.gov This approach could be adapted for the synthesis of 4-aminoazepan-2-one by using a suitable allylic precursor.

Method Key Features Potential Application Reference
Bienzymatic Asymmetric AminationLaccase/TEMPO oxidation followed by transaminase aminationStereoselective amination of a C-4 hydroxylated azepan-2-one precursor rsc.org
Osmium-Catalyzed Tethered AminohydroxylationHigh regio- and stereocontrol of C-N bond formationStereoselective amination of an allylic azepan-2-one precursor nih.gov

Regioselective Amination Techniques

Regioselective amination ensures that the amino group is introduced specifically at the desired C-4 position. A novel strategy for the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines has been described, involving a cascade nih.govnih.gov-sigmatropic rearrangement. nih.gov While this method is for aromatic systems, the underlying principles of rearrangement and functionalization could inspire strategies for the regioselective amination of the azepan-2-one ring.

A more direct approach would involve the functionalization of a pre-formed azepan-2-one. For example, the synthesis of 1-methylhexahydroazepin-4-one hydrochloride has been achieved through a multi-step process starting from 1-methylpiperidin-4-one. patsnap.com This intermediate could potentially undergo amination at the C-4 position.

Preparation of the Dihydrochloride (B599025) Salt Form

Acidification and Isolation Procedures

The final step in the synthesis of amine-containing active pharmaceutical ingredients (APIs) often involves acidification to form a stable, crystalline salt. For 4-aminoazepan-2-one, this typically results in the dihydrochloride salt, enhancing its stability and solubility, which are crucial physicochemical properties for drug development. nih.govnih.gov

The standard method for forming hydrochloride salts involves the use of hydrochloric acid. google.com This can be administered as an aqueous solution or as gaseous hydrogen chloride. google.com A typical procedure involves dissolving the free base of the target amine in a suitable organic solvent, followed by the dropwise addition of concentrated aqueous HCl or bubbling of HCl gas until the desired pH is reached. google.com The precipitated dihydrochloride salt is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. google.com For example, in the synthesis of 4-aminobenzamidine (B1203292) dihydrochloride, the final product was obtained by adding concentrated HCl to a reaction mixture, cooling to induce crystallization, followed by filtration and vacuum drying to yield the solid product. google.com

An alternative method employs trialkylsilyl halides, such as trimethylsilyl (B98337) chloride, in an organic solvent. This process is particularly useful when the presence of water is detrimental to the crystallization process or when anhydrous salt forms are required. google.com The reaction of an organic amine with a trialkylsilyl halide offers a reliable method for obtaining hydrohalides in high yield and purity. google.com

Considerations for Salt Formation in Large-Scale Synthesis

Transitioning from laboratory-scale to large-scale industrial synthesis introduces several challenges, particularly concerning salt formation and crystallization. While aqueous hydrochloric acid is convenient, it can lead to lower yields if the resulting hydrochloride salt has significant solubility in water. google.com Furthermore, achieving a specific, stable crystalline form (polymorph) is critical for pharmaceutical applications, as different crystal structures can affect a drug's dissolution rate, bioavailability, and stability. google.com

The use of gaseous hydrogen chloride, while avoiding the issue of water, presents its own set of problems on an industrial scale. It requires specialized equipment to handle the corrosive and hazardous gas, leading to increased costs and safety risks. google.com

Therefore, the choice of acidification method in large-scale synthesis is a trade-off between yield, purity, cost, and safety. The selection of solvents and counterions is a critical step in process development. kent.ac.uk For instance, while hydrochloride is a common salt form, its high acidity and potential for corrosion can be problematic. kent.ac.uk The solubility of the salt form is a key consideration; a study on KRM-II-81, a GABAkine, showed its hydrochloride salt was approximately 13-14 times more water-soluble than its free base, which is advantageous for developing intravenous formulations. nih.gov

Parameter Aqueous HCl Gaseous HCl Trialkylsilyl Halide
Advantages Convenient, straightforward process. google.comAvoids water, useful for anhydrous salts. google.comGood yield and purity, reliable. google.com
Disadvantages Can lower yield due to product solubility in water. google.comHigh equipment costs, gas handling risks. google.comRequires specific reagents.
Scale Laboratory & Industrial.Primarily laboratory, challenging for large scale. google.comSuitable for industrial use. google.com

Diastereoselective Synthesis of Substituted 4-Aminoazepan-2-one Derivatives

The synthesis of chiral molecules with specific three-dimensional arrangements is paramount in drug development. Diastereoselective synthesis aims to produce a specific stereoisomer from a precursor that already contains a chiral center.

Copper-catalyzed conjugate addition (or 1,4-addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for creating carbon-carbon bonds. rsc.orgnih.gov For the synthesis of substituted azepan-2-one precursors, this can involve the addition of an organocuprate reagent to an α,β-unsaturated ester. This reaction establishes a new stereocenter.

The use of Grignard reagents in copper-catalyzed enantioselective conjugate additions to α,β-unsaturated esters has been shown to be highly effective, yielding β-substituted chiral esters with excellent enantioselectivities (up to 99%). organic-chemistry.org This methodology is robust, utilizing inexpensive and readily available reagents. organic-chemistry.orgresearchgate.net The choice of the chiral ligand is crucial for achieving high stereoselectivity. Ligands such as Tol-BINAP have been successfully employed in copper(I)-catalyzed systems to synthesize β-alkyl esters with high enantioselectivity. rsc.org While this method primarily focuses on 1,4-addition, under certain conditions, a copper(I) catalyst can shift the selectivity towards a 1,2-addition, leading to the formation of chiral allylic tertiary alcohols. rsc.org

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. jocpr.com To create chiral amines, asymmetric reductive amination is employed, which can be achieved using chiral catalysts or auxiliaries. jocpr.comresearchgate.net A key challenge in the synthesis of chiral amines is preventing racemization, the conversion of a chiral molecule into an equal mixture of enantiomers.

Modern reductive amination methods offer racemization-free pathways. For instance, the reductive N-alkylation of α-amino acids using trichlorosilane (B8805176) and a DMF catalyst proceeds without racemization. acs.org This method is highly chemoselective and tolerates a wide range of functional groups. acs.org Biocatalytic methods, using enzymes like imine reductases (IREDs) and reductive aminases (RedAms), have also emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high selectivity and sustainability. nih.gov These enzymatic methods can be applied to a broad range of substrates to produce either (R)- or (S)-enantiomers with excellent purity. nih.gov

Strategy Key Features Advantages Reference
Trichlorosilane/DMF CatalysisProceeds without racemization for α-amino acids.High efficiency, chemoselectivity, environmentally benign byproducts. acs.org
Biocatalysis (IREDs/RedAms)High stereoselectivity for (R) or (S) enantiomers.Sustainable, applicable to a wide range of substrates. nih.gov
Transition Metal CatalysisUses chiral metal complexes (e.g., Ru, Ir, Rh).High activity and efficiency. researchgate.net

Intramolecular cyclization is a key strategy for constructing cyclic molecules like azepan-2-ones. When applied to chiral precursors, this method can effectively transfer or induce chirality in the final product. The synthesis of substituted 2-pyrrolidones, for example, has been achieved through the cyclization of nitro amine derivatives, which are formed from the reaction of N-tert-butanesulfinyl imines with ethyl 4-nitrobutanoate. ua.es

The development of novel, substituted chromenopyrrolidinones from natural amino acid derivatives has been accomplished through a sequence involving a Knoevenagel-Transesterification and a palladium-catalyzed allylative cyclization. aalto.fi Similarly, the synthesis of 1,4-benzodiazepine-2,5-diones has been achieved from amino acid precursors via intramolecular cyclization. rsc.org These approaches demonstrate the power of using readily available chiral building blocks, like amino acids, to induce stereochemistry in the final heterocyclic product. aalto.fidocumentsdelivered.comdocumentsdelivered.com Carbene-catalyzed intramolecular cyclization has also been reported as a method to create chiral eight-membered lactones. nih.gov

Green Chemistry Approaches in Azepan-2-one Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of azepan-2-one (ε-caprolactam) synthesis, a significant focus has been on replacing hazardous reagents and reducing waste. wikipedia.org

One of the most established industrial routes to ε-caprolactam involves a Beckmann rearrangement of cyclohexanone oxime, which traditionally uses oleum (B3057394) (fuming sulfuric acid) and generates large amounts of ammonium (B1175870) sulfate (B86663) as a byproduct. nih.gov A greener alternative involves the use of solid acid catalysts, such as titanosilicates like TS-1, in conjunction with aqueous hydrogen peroxide for the ammoximation of cyclohexanone. nih.gov This avoids the use of oleum.

Further innovations include the design of bifunctional heterogeneous catalysts that can facilitate a one-step, solvent-free production of ε-caprolactam from cyclohexanone, air, and ammonia (B1221849) at low temperatures. nih.gov These catalysts combine redox and acid sites within a microporous structure (e.g., aluminophosphates), enabling the in-situ generation of the oxime and its subsequent rearrangement to the lactam in a single pot. nih.gov Such processes significantly reduce waste and avoid harsh reagents, aligning with the core tenets of green chemistry. Additionally, reductive amination strategies that use trichlorosilane generate environmentally benign byproducts like NaCl and silica, and can use greener catalysts like DMA instead of DMF. acs.org

Advanced Structural and Spectroscopic Characterization of 4 Aminoazepan 2 One Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 4-aminoazepan-2-one (B8694556) derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident assignment of a unique molecular formula. researchgate.net

The process begins with the ionization of the analyte, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and preserve the molecular ion. nih.gov The mass analyzer, which can be a time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) instrument, then measures the mass-to-charge ratio (m/z) of the ions with high precision. researchgate.netnih.gov

For 4-aminoazepan-2-one dihydrochloride (B599025), HRMS would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimentally determined mass is then compared against a database of calculated exact masses for all possible elemental compositions within a given mass range. Software algorithms can rapidly sift through millions of possibilities, but the high accuracy of the measurement drastically narrows down the potential candidates to a single, correct molecular formula. researchgate.netyoutube.com

Tandem mass spectrometry (MS/MS) can further aid in structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated, fragmented, and the masses of the resulting fragment ions are measured with high resolution. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure, and the accurate mass measurement of the fragments helps to confirm their elemental composition, further validating the proposed structure. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical 4-Aminoazepan-2-one Derivative

Parameter Value
Ionization Mode ESI+
Measured m/z 143.1182
Proposed Formula C₆H₁₅N₂O⁺
Calculated m/z 143.1179
Mass Error (ppm) 2.1

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and dynamics of molecules in solution. For chiral molecules like 4-aminoazepan-2-one, advanced NMR methods are essential for assigning stereochemistry and understanding conformational preferences.

Two-dimensional (2D) NMR experiments are routinely used to overcome the signal overlap often present in one-dimensional (1D) spectra and to establish correlations between different nuclei within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH couplings). youtube.com In 4-aminoazepan-2-one, COSY would reveal the connectivity of the protons within the seven-membered ring, helping to trace the spin systems and assign the protons to their respective carbon atoms. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). emerypharma.com This is a crucial experiment for assigning the ¹³C NMR spectrum. By combining the information from COSY and HSQC, a complete assignment of both the ¹H and ¹³C signals of the azepane ring can be achieved. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This experiment is invaluable for piecing together the molecular skeleton. For instance, in a derivative of 4-aminoazepan-2-one, HMBC could show correlations from the protons on the carbon adjacent to the carbonyl group to the carbonyl carbon itself, confirming their proximity. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly important for stereochemical assignment. For example, in the case of a substituted 4-aminoazepan-2-one, the relative stereochemistry of the substituents can be determined by observing NOE cross-peaks between protons on the stereocenters.

Table 2: Representative 2D NMR Correlations for a 4-Substituted Azepan-2-one (B1668282) Derivative

Proton (¹H) COSY Correlations HSQC Correlation (¹³C) Key HMBC Correlations Key NOESY Correlations
H-3H-4C-3C-2, C-5H-5 (axial)
H-4H-3, H-5C-4C-2, C-6H-6 (axial)
H-5H-4, H-6C-5C-3, C-7H-3 (axial), H-7 (axial)

The seven-membered ring of azepan-2-one is flexible and can exist in multiple conformations that are in equilibrium. Dynamic NMR (DNMR) techniques are used to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures.

Analysis of the temperature-dependent line shapes allows for the determination of the thermodynamic and kinetic parameters of the conformational equilibrium, such as the free energy of activation (ΔG‡) for the ring inversion process. This provides valuable insights into the conformational landscape of 4-aminoazepan-2-one derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. thepharmajournal.com

To perform X-ray crystallography, a single crystal of the compound of interest is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. thepharmajournal.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision. mdpi.com

For 4-aminoazepan-2-one dihydrochloride, a single crystal X-ray structure would definitively establish the conformation of the seven-membered ring in the solid state and the precise geometry of the ammonium (B1175870) and chloride ions in the crystal lattice. growingscience.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal packing. researchgate.net

Table 3: Hypothetical Crystallographic Data for 4-Aminoazepan-2-one Dihydrochloride

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 9.871
**β (°) **105.34
Volume (ų) 985.2
Z 4

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. uni-siegen.de Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and are therefore complementary. ksu.edu.saspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the dipole moment. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. georgetown.edu A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational frequencies of the molecule. A vibration is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.de

For 4-aminoazepan-2-one dihydrochloride, the IR and Raman spectra would show characteristic bands for the various functional groups. The carbonyl (C=O) stretching vibration of the lactam ring would appear as a strong band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. libretexts.orglibretexts.org The N-H stretching vibrations of the ammonium group would be observed in the region of 3100-3300 cm⁻¹. pressbooks.pub The C-N stretching vibrations and various bending vibrations would also provide valuable structural information. core.ac.uk By comparing the experimental spectra with those of related compounds or with theoretical calculations, detailed insights into the molecular structure and conformation can be obtained. fiveable.meyoutube.com

Table 4: Characteristic Vibrational Frequencies for 4-Aminoazepan-2-one Dihydrochloride

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Amide C=OStretch1650 - 1680Strong (IR)
Ammonium N-HStretch3100 - 3300Medium, Broad (IR)
C-NStretch1100 - 1250Medium (IR)
CH₂Bend1450 - 1470Medium (IR, Raman)

Chiral Chromatography for Enantiomeric Purity Assessment

Since 4-aminoazepan-2-one is a chiral molecule, it is essential to be able to separate its enantiomers and determine the enantiomeric purity of a sample. Chiral chromatography is the most widely used technique for this purpose. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. sigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. The choice of the appropriate CSP and mobile phase is crucial for achieving a successful separation. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is the most common platform for chiral separations. umich.edu A solution of the racemic or enantiomerically enriched 4-aminoazepan-2-one derivative is injected into the HPLC system, and the enantiomers are separated on the chiral column. The detector, typically a UV detector, monitors the elution of the enantiomers, and the area under each peak is proportional to the concentration of that enantiomer. chromatographyonline.com This allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample. nih.govresearcher.life

Table 5: Example of Chiral HPLC Method for a 4-Aminoazepan-2-one Derivative

Parameter Condition
Column Chiralcel OD-H
Mobile Phase Hexane (B92381)/Isopropanol (B130326) (90:10)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min

Theoretical and Computational Investigations of 4 Aminoazepan 2 One Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of 4-aminoazepan-2-one (B8694556) derivatives at the atomic level.

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For derivatives of 4-aminoazepan-2-one, the distribution and energies of these frontier orbitals can be calculated. For instance, in related heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the azepane ring, while the LUMO may be distributed over the carbonyl group and adjacent atoms. These calculations help in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The introduction of different substituents on the 4-aminoazepan-2-one scaffold would significantly alter the energies and distributions of these orbitals, thereby tuning the molecule's electronic properties. espublisher.com

Table 1: Calculated Electronic Properties of a Hypothetical 4-Aminoazepan-2-one Derivative.
ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability. researchgate.net

The seven-membered azepane ring in 4-aminoazepan-2-one allows for significant conformational flexibility. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. slideshare.net These methods explore the potential energy surface of the molecule to find low-energy conformers. openreview.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the conformational flexibility and dynamics. arxiv.org

For 4-aminoazepan-2-one derivatives, MD simulations can reveal how the azepane ring and its substituents move and interact with their environment, such as a solvent. elifesciences.org These simulations can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a target or participate in a chemical reaction. The flexibility of the azepane ring is a key feature that can be thoroughly investigated using MD, providing a more realistic representation of the molecule's behavior in solution. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 4-aminoazepan-2-one derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. indexcopernicus.com

For example, DFT calculations can be used to study the mechanism of acylation of the amino group or reactions involving the lactam functionality. These studies can predict the most likely reaction pathways and provide a detailed understanding of the bond-breaking and bond-forming processes. nih.gov Computational approaches can also be used to investigate the tautomerism of the amide group within the azepan-2-one (B1668282) ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For 4-aminoazepan-2-one derivatives, DFT calculations can be used to predict:

Vibrational Frequencies (IR and Raman): The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations. nih.gov

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted to chemical shifts and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. nih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the nature of the electronic transitions responsible for the observed UV-Vis absorption bands. espublisher.com

This comparison between theoretical and experimental spectra is a powerful tool for structural elucidation and for refining the computational models used. nih.govresearchgate.net

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for a 4-Aminoazepan-2-one Derivative.
Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Shift (C=O)178.5 ppm177.9 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3345 cm⁻¹
UV-Vis λmax210 nm212 nm

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties, not biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their chemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

For 4-aminoazepan-2-one derivatives, QSPR models could be developed to predict properties such as:

Solubility: By correlating molecular descriptors (e.g., molecular weight, polar surface area, logP) with experimentally determined solubility data.

Boiling Point and Melting Point: Relating structural features to the intermolecular forces that govern these physical properties.

Reactivity: Developing models that link electronic descriptors (like HOMO/LUMO energies) to reaction rates or equilibrium constants for a specific class of reactions.

These QSPR studies can accelerate the design of new 4-aminoazepan-2-one derivatives with desired chemical characteristics by providing a rational basis for selecting which compounds to synthesize and test.

Applications of 4 Aminoazepan 2 One;dihydrochloride As a Key Building Block in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The presence of a primary amino group and a lactam moiety within the same scaffold makes 4-aminoazepan-2-one (B8694556) an attractive starting material for the construction of complex heterocyclic structures. The amine provides a nucleophilic center for a variety of cyclization and condensation reactions.

The primary amine of 4-aminoazepan-2-one can act as a key nucleophile in reactions designed to build additional rings onto the azepane core, leading to fused heterocyclic systems. This synthetic strategy is well-established for other amino-substituted heterocycles. For instance, substituted 4-amino-1,2,4-triazoles are known to react with various electrophiles like acetylacetone (B45752), ethyl acetoacetate, and 2,3-dichloro-1,4-naphthoquinone to yield fused systems such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and other complex heterocycles. researchgate.net Similarly, reactions involving 2-guanidinobenzimidazole (B109242) can produce fused triazinobenzimidazoles. mdpi.com

By analogy, 4-aminoazepan-2-one could be reacted with appropriate bifunctional electrophiles to construct novel fused bicyclic and polycyclic systems. Potential reaction pathways include:

Condensation with β-dicarbonyl compounds: Reaction with reagents like acetylacetone or diethyl malonate could lead to the formation of a fused pyrimidine (B1678525) ring.

Reaction with isothiocyanates: Treatment with isothiocyanates could form a thiourea (B124793) derivative, which can then be cyclized to generate fused thiadiazole systems, a reaction demonstrated with 2-aminopyridine. organic-chemistry.org

Pictet-Spengler type reactions: Condensation with aldehydes or ketones could initiate cyclization pathways to form complex fused structures.

These approaches leverage the nucleophilicity of the amino group to forge new carbon-nitrogen and carbon-heteroatom bonds, effectively using the aminolactam as a scaffold to build molecular complexity.

Spirocycles, compounds containing two rings that share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The carbon atom alpha to the amino group in 4-aminoazepan-2-one can be envisioned as a potential spiro center. Synthetic strategies for creating spiro-compounds often involve intramolecular cyclization or the use of cyclic building blocks.

For example, solid-phase synthesis methods have been developed to produce spirohydantoins and spiro-2,5-diketopiperazines from resin-bound cyclic α-amino esters. nih.gov In these syntheses, the cyclic amino acid derivative is the key component that forms the spirocyclic core. nih.gov Following this logic, 4-aminoazepan-2-one could be employed as a precursor for novel spirocyclic systems. After suitable protection and activation, the lactam ring could serve as one of the rings in the final spiro framework, with a new ring being constructed around the C4 carbon. For instance, a Bucherer-Bergs or Strecker-type reaction sequence starting with the corresponding ketone (4-oxoazepan-2-one) could yield spirohydantoin or spiro-amino acid derivatives, respectively.

Role in Peptide Mimetics and Constrained Peptide Analogues Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The rigid, pre-organized structure of 4-aminoazepan-2-one makes it an excellent scaffold for creating conformationally constrained peptide analogues. springernature.com

The 4-aminoazepan-2-one structure can be viewed as a cyclic analogue of a β-amino acid. Its incorporation into a peptide chain introduces a significant conformational constraint, limiting the flexibility of the peptide backbone. This is a widely used strategy to stabilize specific secondary structures, such as turns or helices, which are often crucial for biological activity. nih.govresearchgate.net

The synthesis can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The protected 4-aminoazepan-2-one unit can be coupled as a single "amino acid" building block within a growing peptide chain. The resulting peptidomimetic would feature the seven-membered lactam ring as an integral part of its backbone. This approach is valuable for modulating protein-protein interactions (PPIs) where a specific peptide conformation is required for binding. nih.govnih.gov The use of heterocyclic scaffolds, including lactam derivatives, is a privileged strategy in the design of peptidomimetics. nih.gov

Lactam bridges formed between the side chains of amino acids are a powerful tool for stabilizing peptide secondary structures, particularly α-helices and β-turns. nih.govnih.gov These bridges link residues at positions i and i+3, i+4, or i+7 to enforce specific turns or helical conformations. nih.gov The structure of 4-aminoazepan-2-one is essentially a pre-formed lactam-bridged unit, which can be used to induce a specific turn or conformational bias in a peptide sequence.

Research has demonstrated that lactam-bridged peptides are substantially more helical than their linear counterparts. nih.gov The stabilization effect is significant, leading to highly stable and well-defined helical structures. nih.gov The synthesis of dipeptides containing five-, six-, and seven-membered lactam rings has been established as a method to introduce these constraints. springernature.com

A study on a 14-residue amphipathic peptide demonstrated the profound effect of lactam bridging on helicity. The introduction of a lactam bridge dramatically increased the helical content compared to the linear version.

Peptide TypeKey Residues for BridgeHelical ContentConformation
Linear PeptideGlu, Lys (potential salt bridge)LowRandom Coil
Lactam-Bridged PeptideGlu, Lys (covalent lactam)>80% to ~100%α-Helix
Table based on findings from a study on lactam-bridged peptides. nih.gov

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polyamides, Polymers, Ligands)

The bifunctional nature of 4-aminoazepan-2-one makes it a highly promising monomer for the synthesis of advanced polymers, particularly novel polyamides. Polyamides are polymers where repeating units are linked by amide bonds. chemguide.co.uklibretexts.org

The synthesis of Nylon-6 provides a direct precedent. Nylon-6 is produced from a single monomer, caprolactam, which is an azepan-2-one (B1668282). chemguide.co.uklibretexts.org The polymerization occurs through a ring-opening mechanism where the cyclic amide bond is cleaved and reformed to create long polymer chains. chemguide.co.uk Given that 4-aminoazepan-2-one shares this same core lactam structure, it could potentially undergo a similar ring-opening polymerization to produce a polyamide with a pendant amino group at regular intervals along the polymer backbone. These amino groups could then be used for further functionalization, cross-linking, or to alter the material's properties (e.g., hydrophilicity, dye-binding).

Alternatively, 4-aminoazepan-2-one can act as a monomer in a condensation polymerization, similar to the formation of Nylon-6,6. libretexts.orgsavemyexams.com In this approach, the primary amino group of one monomer reacts with an activated carboxyl group of another. 4-aminoazepan-2-one could be polymerized with dicarboxylic acids (or their more reactive diacyl chloride derivatives) to create novel polyamides. savemyexams.com In this case, the lactam ring would remain intact as a recurring structural motif along the polymer chain, imparting rigidity and specific conformational properties to the resulting material.

The versatility of 4-aminoazepan-2-one as a monomer allows for the design of functional polyamides with tailored properties, opening avenues for new materials with applications in engineered plastics, fibers, and specialty coatings.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the application of 4-Aminoazepan-2-one;dihydrochloride (B599025) as a chiral auxiliary or ligand in asymmetric synthesis. While the field of asymmetric synthesis extensively utilizes chiral auxiliaries and ligands to control stereochemical outcomes, there is no specific information available regarding the use of this particular compound for such purposes.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.

Extensive searches for the use of 4-Aminoazepan-2-one or its derivatives in this context have not yielded any specific examples of its application in asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, alkylations, or other common stereoselective transformations. Consequently, there are no available data on its effectiveness in inducing chirality, including metrics such as enantiomeric excess (ee%) or diastereomeric excess (de%), nor are there any reported reaction yields.

While the structural motif of a chiral cyclic amide with an amino group suggests potential for such applications, it appears that the scientific community has either not explored this possibility or has not published findings on it. The lack of available data prevents a detailed discussion of its role as a chiral auxiliary or ligand, including the development of any data tables illustrating its efficacy in asymmetric synthesis.

Therefore, this article cannot provide information on the application of 4-Aminoazepan-2-one;dihydrochloride as a key building block in complex organic synthesis in the capacity of a chiral auxiliary or ligand in asymmetric synthesis.

Development of Advanced Analytical Methodologies for Research Purity and Process Monitoring

Method Development for High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in synthetic chemistry. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate quantification of purity.

The development of a reliable HPLC method for a polar, ionizable compound like 4-Aminoazepan-2-one (B8694556);dihydrochloride (B599025) requires careful optimization of several parameters. Given its structure, which contains both a basic amine and a neutral amide within a seven-membered ring, a reversed-phase (RP) HPLC approach is typically the most effective.

The primary goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Key variables to optimize include the stationary phase, mobile phase composition (including organic modifier and pH), and detection wavelength.

Stationary Phase Selection : While standard C18 columns are versatile, an amide-embedded stationary phase, such as a C16-amide, can offer unique selectivity for polar compounds containing amide groups. sigmaaldrich.commtc-usa.com The amide group in the stationary phase can provide alternative interactions, reducing peak tailing that can occur with basic analytes on traditional silica-based C18 columns.

Mobile Phase Optimization : A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov The pH of the aqueous phase is critical; for an amine-containing compound, maintaining a low pH (e.g., pH 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or phosphoric acid ensures the primary amine is protonated, promoting good peak shape and retention on a reversed-phase column. sigmaaldrich.comresearchgate.net A gradient elution, starting with a low percentage of organic modifier and gradually increasing, is generally preferred to resolve compounds with a wide range of polarities. nih.gov

Detection : The lactam carbonyl group provides a chromophore suitable for UV detection. A preliminary UV scan would determine the wavelength of maximum absorbance (λmax), likely in the range of 200-220 nm, to ensure maximum sensitivity.

A representative set of starting conditions for method development is presented in the table below.

Table 1: Representative HPLC Conditions for Purity Assessment

Parameter Condition Rationale
Column Discovery® RP-Amide C16 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com Provides alternative selectivity for amide-containing analytes and can improve peak shape for basic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier to ensure protonation of the amine, minimizing peak tailing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutes Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min nih.gov Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C sigmaaldrich.com Ensures reproducible retention times.
Detector UV, 210 nm General wavelength for detecting amide bonds.

| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |

Since the 4-amino group introduces a chiral center into the azepan-2-one (B1668282) ring, the synthesis of 4-Aminoazepan-2-one can result in a racemic mixture. Determining the enantiomeric excess (e.e.) is crucial if an asymmetric synthesis is attempted or if the biological activity is stereospecific. Chiral HPLC is the preferred method for this analysis.

The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For lactam-containing structures, polysaccharide-based and cyclodextrin-based CSPs have proven highly effective. tandfonline.commdpi.com

Polysaccharide-Based CSPs : Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are widely used for their broad applicability. mdpi.com

Cyclodextrin-Based CSPs : Derivatized cyclodextrin (B1172386) columns (e.g., Cyclobond® series) are particularly effective for separating enantiomers, often in reversed-phase mode. tandfonline.comtandfonline.com The choice of the specific derivative (e.g., dimethylphenyl carbamate) can significantly impact selectivity. tandfonline.com

The mobile phase is typically a simple mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer and acetonitrile/methanol for reversed-phase chromatography. tandfonline.commdpi.com

Table 2: Representative Chiral HPLC Systems for Enantiomeric Separation of Aminolactams

Chiral Stationary Phase (CSP) Typical Mobile Phase Mode Comments
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol Normal Phase A versatile CSP known for broad enantioselectivity for many compound classes, including lactams. mdpi.com
Amylose tris(3,5-dimethylphenylcarbamate) Methanol or Acetonitrile Polar Organic Effective for separating β-lactam ureas, demonstrating utility for lactam structures. mdpi.com

| Dimethylphenyl carbamate (B1207046) β-cyclodextrin | Acetonitrile/Aqueous Buffer | Reversed Phase | Shown to be highly effective for separating β-lactam enantiomers, resolving 11 out of 12 tested compounds. tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling in Synthetic Campaigns

During a research campaign, identifying the structure of unknown impurities is as important as quantifying them. LC-MS combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it an indispensable tool for impurity profiling. resolvemass.cachimia.ch

For 4-Aminoazepan-2-one;dihydrochloride, an LC-MS method would typically use the optimized HPLC conditions (as in 7.1.1) coupled to an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar and ionizable molecules, usually generating a protonated molecular ion [M+H]⁺.

Potential impurities that could be identified during a synthetic campaign include:

Unreacted Starting Materials : Such as the precursor to the 4-aminoazepan-2-one ring.

Oligomers : Dimers or trimers formed through intermolecular amide bond formation.

Byproducts of Cyclization : Incomplete cyclization or side reactions.

Degradation Products : Such as hydrolysis of the lactam ring to the corresponding open-chain amino acid.

By analyzing the mass-to-charge ratio (m/z) of each peak separated by the LC, a molecular formula can be proposed for each impurity. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the ion of interest is fragmented to create a characteristic pattern that helps in structural elucidation. nih.govenovatia.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvents (in a research context)

While the target compound itself is not volatile, GC-MS is the gold standard for analyzing volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis and purification steps. thermofisher.comshimadzu.com The ICH Q3C guidelines classify common solvents based on their toxicity, and their levels must be controlled in pharmaceutical compounds. thermofisher.com In a research context, identifying residual solvents is crucial for ensuring the purity of a compound and for optimizing the work-up and drying procedures.

The most common technique is headspace GC-MS (HS-GC-MS). rroij.comresolvemass.ca In this method, the sample is dissolved in a high-boiling solvent (e.g., DMSO, DMF), heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS. This prevents non-volatile sample components from contaminating the instrument.

Common solvents that might be used in the synthesis of a lactam and would be screened for include:

Alcohols : Methanol, ethanol (B145695) (used in cyclization reactions). google.com

Ethers : Diethyl ether, THF (used for extractions/crystallizations).

Halogenated Solvents : Dichloromethane (used for extractions).

Aprotic Polar Solvents : DMF, DMSO (used as reaction solvents).

Table 3: Representative HS-GC-MS Parameters for Residual Solvent Analysis

Parameter Condition
Sample Prep Dissolve sample in DMSO in a sealed headspace vial. thermofisher.com
Incubation 80 °C for 20 minutes
GC Column Rtx-624 (or similar phase for VOCs) shimadzu.com
Carrier Gas Helium
Oven Program Start at 40 °C, hold for 5 min, ramp to 240 °C
MS Detector Electron Ionization (EI), scanning from m/z 35-350

| Identification | Comparison of mass spectra with a reference library (e.g., NIST). nih.gov |

Real-Time Reaction Monitoring Techniques (e.g., in situ Spectroscopy)

Understanding reaction kinetics and mechanism is key to process optimization. Real-time monitoring using in situ spectroscopy allows researchers to "watch" a reaction as it happens, without the need for sampling and quenching. researchgate.net

For the synthesis of 4-Aminoazepan-2-one, which involves the formation of an amide bond within a ring (lactamization), in situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool. mdpi.comresearchgate.net An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. The progress of the reaction can be monitored by tracking changes in the infrared spectrum. For example, one could monitor:

The disappearance of a key vibrational band from a starting material (e.g., a carboxylic acid C=O stretch or an amine N-H bend).

The appearance and growth of the characteristic amide I band (C=O stretch) of the lactam product, typically around 1650-1680 cm⁻¹. electrochemsci.org

This data provides real-time kinetic profiles, helps identify reaction intermediates, and determines the precise endpoint of the reaction, which is invaluable for optimizing reaction time, temperature, and catalyst loading. cmu.edu In some cases, in situ mass spectrometry or Raman spectroscopy could also be applied to gain complementary information about the reaction progress. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities for Azepan 2 One Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and selective methods to synthesize functionalized azepan-2-ones is crucial for unlocking their full potential. While the industrial production of caprolactam is well-established, the synthesis of substituted derivatives, particularly with specific stereochemistry, remains an active area of research.

Future efforts will likely focus on catalytic, asymmetric methodologies to produce enantiomerically pure 4-aminoazepan-2-one (B8694556). This is particularly important for pharmaceutical applications where the chirality of a molecule can significantly impact its biological activity. Biocatalysis, using enzymes like amine dehydrogenases or transaminases, presents a promising green alternative for the synthesis of chiral amines and amino acids. frontiersin.orgmdpi.comnih.gov These enzymatic methods could be adapted for the asymmetric synthesis of 4-aminoazepan-2-one, offering high enantioselectivity under mild reaction conditions.

Another promising avenue is the use of transition-metal-catalyzed reactions. For instance, methods like ring-closing metathesis (RCM) have been effectively used to create a variety of functionalized α-amino caprolactams. lookchem.com Further development of these and other catalytic systems, such as those based on gold or palladium, could lead to more direct and versatile routes to 4-substituted azepan-2-ones. rsc.orgnih.gov

Synthetic Strategy Description Potential Advantages for 4-Aminoazepan-2-one Reference
Biocatalytic Reductive Amination Use of enzymes like amine dehydrogenases to convert a ketone precursor into a chiral amine.High enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.org
Ring-Closing Metathesis (RCM) Formation of the seven-membered ring from a linear precursor containing two double bonds using a ruthenium catalyst.High tolerance for various functional groups, enabling the synthesis of diverse derivatives. lookchem.com
Palladium-Catalyzed α-Arylation A formal [6+1] annulation reaction to construct the acylated caprolactam core.Rapid access to diverse derivatives through double C-C bond formation. rsc.org
Synthesis from Lysine Conversion of the naturally occurring amino acid L-lysine into α-amino-ε-caprolactam, which can be further modified.Utilizes a renewable feedstock, offering a bio-based route to functionalized caprolactams. google.com

Development of Sustainable and Eco-Friendly Synthetic Procedures

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For a high-volume chemical like caprolactam, even small improvements in sustainability can have a large impact. Future research will undoubtedly focus on developing eco-friendly synthetic procedures for both caprolactam and its derivatives.

One area of intense research is the development of catalysts that can facilitate the synthesis of caprolactam and its precursors under milder conditions and with less waste. Zeolite catalysts, for example, are being explored for various steps in green caprolactam production, including cyclohexene (B86901) hydration and the Beckmann rearrangement. nih.govacs.org There is also a push to develop one-step processes that reduce the number of synthetic transformations and the associated waste. nih.gov

For the synthesis of functionalized azepan-2-ones, the use of sustainable reagents and solvents is a key goal. This includes exploring the use of captured CO2 as a carbon source for the synthesis of lactams, which would contribute to carbon capture and utilization (CCU) strategies. nih.gov Furthermore, electrochemistry offers a promising approach to drive reactions using clean energy, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org

Expansion of Derivatization Chemistry for New Chemical Entities

The 4-aminoazepan-2-one scaffold, with its primary amino group and lactam functionality, is ripe for derivatization to create libraries of new chemical entities for various applications, particularly in drug discovery. The amino group can serve as a handle for a wide range of chemical modifications, allowing for systematic exploration of the chemical space around the azepan-2-one (B1668282) core.

For example, the amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides to generate a diverse set of derivatives. These derivatives can then be screened for biological activity against various targets. The lactam ring itself can also be modified, for instance, by N-alkylation or by reactions at the α-carbon to the carbonyl group.

Recent studies have shown that derivatives of 4-substituted azepan-2-ones can exhibit interesting biological activities. For example, a series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been identified as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, which is a target for the treatment of inflammatory pain. greenchemicals.eufrontiersin.org This highlights the potential of the 4-substituted azepan-2-one scaffold in medicinal chemistry.

Advanced Computational-Experimental Integration for Design and Discovery

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery and optimization of new molecules. For the azepan-2-one system, computational tools can be employed in several key areas.

Quantum chemical calculations can be used to predict the reactivity of different positions on the azepan-2-one ring, guiding the design of new synthetic reactions. nih.gov These calculations can also help in understanding the mechanism of existing reactions, allowing for their optimization. For instance, computational studies can elucidate the role of catalysts in promoting specific transformations.

In the context of drug discovery, molecular modeling techniques such as docking and molecular dynamics simulations can be used to predict how different derivatives of 4-aminoazepan-2-one might bind to a biological target. researchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds. mdpi.com

Potential in Advanced Materials Science Applications

While caprolactam is famous for its role in Nylon-6, the incorporation of functionalized azepan-2-one monomers, such as 4-aminoazepan-2-one, into polyamides can lead to new materials with tailored properties. The amino group can act as a site for cross-linking or for the attachment of other functional moieties, leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities.

For example, the co-polymerization of ε-caprolactam with α-amino-ε-caprolactam has been shown to produce branched polyamide 6 with significantly enhanced rheological properties. mdpi.comresearchgate.net This suggests that the incorporation of amino-functionalized monomers can be a powerful strategy to tune the properties of polyamides. The amino groups in the polymer chain could also be used to impart new functionalities, such as antimicrobial properties or the ability to bind to specific molecules.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-Aminoazepan-2-one dihydrochloride?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting a nitro precursor (e.g., 4-nitroazepan-2-one) with an amine under basic conditions (e.g., NaOH or KOH), followed by treatment with hydrochloric acid to form the dihydrochloride salt. Purification typically involves recrystallization or column chromatography .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm the structure (e.g., 1^1H and 13^{13}C NMR for backbone verification). Elemental analysis quantifies chloride content (expected 2:1 base-to-HCl ratio). Mass spectrometry (MS) validates molecular weight .

Q. How do researchers distinguish between dihydrochloride and hydrochloride salts experimentally?

  • Analytical Techniques :

  • Titration : Measure HCl equivalents via acid-base titration. Dihydrochloride salts require twice the volume of base for neutralization compared to hydrochloride salts.
  • Elemental Analysis : Quantify chlorine content; dihydrochlorides exhibit ~2 moles of Cl per mole of base, while hydrochlorides have 1:1 .
  • X-ray Crystallography : Resolves crystal structure to confirm the stoichiometry of HCl incorporation .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of 4-Aminoazepan-2-one dihydrochloride under varying physiological conditions?

  • Methodology :

  • pH Stability : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products using spectroscopic methods .

Q. What strategies address contradictions in reported pharmacological efficacy of 4-Aminoazepan-2-one dihydrochloride across studies?

  • Root Cause Analysis :

  • Compare experimental variables (e.g., dosage ranges, animal models, or cell lines). For example, discrepancies in DREADD ligand efficacy (e.g., CLZ dihydrochloride) arise from differences in blood-brain barrier permeability or metabolite interference .
  • Validate receptor binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature) to isolate compound-receptor interactions .

Q. How can researchers optimize purity and handling protocols for 4-Aminoazepan-2-one dihydrochloride in sensitive assays?

  • Purity Assessment :

  • HPLC : Use a C18 column with UV detection (λ~350 nm) to quantify impurities.
  • Karl Fischer Titration : Determine residual water content, critical for hygroscopic salts .
    • Handling : Store at -20°C in airtight, light-protected containers. Use anhydrous solvents (e.g., dry DMSO) to prevent hydrolysis during dissolution .

Q. What experimental frameworks are recommended for studying the compound's interaction with biological macromolecules?

  • In Vitro Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors or enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
    • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding sites, followed by molecular dynamics simulations to assess stability .

Methodological Notes

  • Safety : Always handle the compound in a fume hood with PPE (nitrile gloves, safety goggles) due to potential respiratory and skin irritation .
  • Data Validation : Cross-reference findings with structurally similar dihydrochlorides (e.g., Camylofin or Dexpramipexole dihydrochloride) to identify shared mechanistic or stability trends .

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